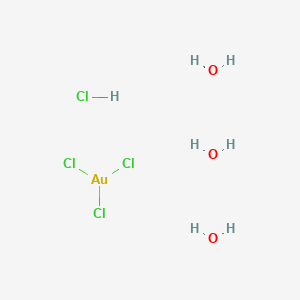
Gold III chloride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is a chemical compound with the formula HAuCl₄·3H₂O. It is a hygroscopic and light-sensitive solid that is commonly used in various scientific and industrial applications. This compound is known for its ability to form gold nanoparticles and its use in catalysis and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold(III) chloride trihydrate can be synthesized by dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid). The resulting solution is then evaporated to obtain the crystalline form of the compound. The reaction can be represented as follows:
Au+3HCl+HNO3→HAuCl4+2H2O+NO2
The crystals are then dried to obtain pure gold(III) chloride trihydrate .
Industrial Production Methods
In industrial settings, gold(III) chloride trihydrate is produced by dissolving gold in aqua regia, followed by the addition of chlorine gas to ensure complete dissolution. The solution is then evaporated, and the resulting crystals are collected and dried .
Analyse Des Réactions Chimiques
Types of Reactions
Gold(III) chloride trihydrate undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form gold nanoparticles using reducing agents such as sodium citrate or ascorbic acid.
Oxidation: It acts as an oxidizing agent in various organic reactions.
Substitution: It can react with ligands to form coordination complexes.
Common Reagents and Conditions
Reducing Agents: Sodium citrate, ascorbic acid, and other mild reducing agents are commonly used to reduce gold(III) chloride trihydrate to gold nanoparticles.
Oxidizing Agents: It can oxidize various organic substrates under mild conditions.
Ligands: It reacts with ligands such as phosphines and amines to form coordination complexes.
Major Products Formed
Gold Nanoparticles: Reduction of gold(III) chloride trihydrate results in the formation of gold nanoparticles.
Coordination Complexes: Reaction with ligands forms various gold coordination complexes.
Applications De Recherche Scientifique
Gold(III) chloride trihydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of gold(III) chloride trihydrate involves its ability to act as an oxidizing agent and form coordination complexes. In biological systems, gold nanoparticles derived from this compound can interact with cellular components, leading to various therapeutic effects. For example, in photodynamic therapy, gold nanoparticles can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparaison Avec Des Composés Similaires
Gold(III) chloride trihydrate can be compared with other gold compounds, such as:
Gold(I) chloride (AuCl): Unlike gold(III) chloride trihydrate, gold(I) chloride has a lower oxidation state and different reactivity.
Gold(III) bromide (AuBr₃): Similar to gold(III) chloride trihydrate, but with bromine instead of chlorine, leading to different chemical properties.
Gold(III) fluoride (AuF₃): Another gold(III) compound with fluoride ions, which has different reactivity and applications.
Gold(III) chloride trihydrate is unique due to its high solubility in water and its ability to form stable gold nanoparticles, making it highly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
AuCl4H7O3 |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
trichlorogold;trihydrate;hydrochloride |
InChI |
InChI=1S/Au.4ClH.3H2O/h;4*1H;3*1H2/q+3;;;;;;;/p-3 |
Clé InChI |
XYYVDQWGDNRQDA-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.Cl.Cl[Au](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)
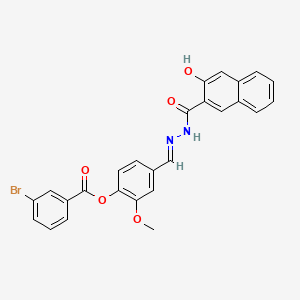
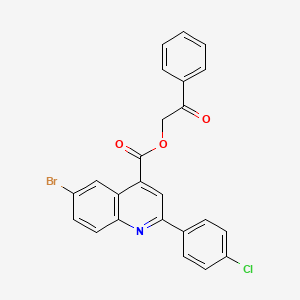
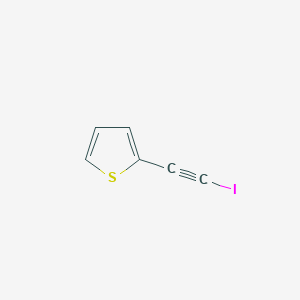

![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)

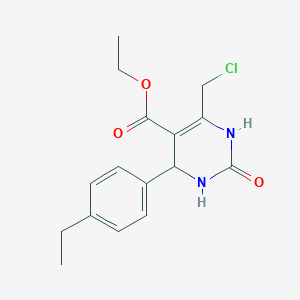
![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)
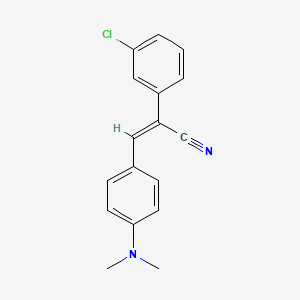
![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12047493.png)
